Cas no 2326263-82-3 (4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide)
4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide
- 4-phenyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide
-
- Inchi: 1S/C22H25N5O2/c1-15-16(2)26-27(17(15)3)21-23-13-19(14-24-21)25-20(28)22(9-11-29-12-10-22)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,28)
- InChI Key: MFEHKGDCLXTJHP-UHFFFAOYSA-N
- SMILES: O1CCC(C(NC2=CN=C(N=C2)N2C(C)=C(C)C(C)=N2)=O)(C2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 553
- XLogP3: 2.6
- Topological Polar Surface Area: 81.9
4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6576-9312-1mg |
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide |
2326263-82-3 | 90%+ | 1mg |
$54.0 | 2023-04-22 |
4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide
Research Briefing on 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2326263-82-3)
The compound 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2326263-82-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole-pyrimidine scaffold, has been the subject of several studies exploring its potential therapeutic applications, particularly in oncology and inflammation-related disorders. The following briefing synthesizes the latest research findings on this compound, highlighting its mechanism of action, pharmacological properties, and future prospects.
Recent studies have elucidated the molecular interactions of 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide with specific kinase targets. In vitro assays demonstrate its potent inhibitory activity against key signaling pathways involved in cell proliferation and inflammation. Notably, the compound exhibits high selectivity for certain kinase isoforms, minimizing off-target effects and enhancing its therapeutic potential. Structural-activity relationship (SAR) analyses have further optimized its binding affinity, leading to improved pharmacokinetic profiles in preclinical models.
Pharmacological evaluations of 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide reveal promising bioavailability and metabolic stability. Animal studies indicate favorable tissue distribution, with significant accumulation in target organs such as the liver and tumor tissues. Moreover, the compound demonstrates a manageable safety profile, with no observed toxicity at therapeutic doses. These findings support its progression into further developmental stages, including formulation optimization and clinical trials.
In the context of therapeutic applications, 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide has shown efficacy in models of solid tumors and chronic inflammatory diseases. Mechanistic studies suggest that its anti-proliferative effects are mediated through the modulation of cell cycle regulators and apoptosis-inducing factors. Additionally, its anti-inflammatory properties are attributed to the suppression of pro-inflammatory cytokines and chemokines. These dual mechanisms position the compound as a versatile agent for combination therapies.
Future research directions for 4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide include exploring its synergistic effects with existing therapeutics and expanding its indications to other disease areas. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical applications. The compound's robust preclinical data and innovative chemical design underscore its potential to address unmet medical needs in oncology and inflammation.
2326263-82-3 (4-phenyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)